[2,3'-Bipyridine]-4-methanamine is an organic compound classified within the bipyridine family, characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a methanamine group attached to the 4-position of one of the pyridine rings, making it a versatile molecule in various chemical applications. The molecular formula for [2,3'-Bipyridine]-4-methanamine is with a molecular weight of 185.22 g/mol. It is recognized for its ability to form coordination complexes with metal ions, which enhances its utility in fields such as catalysis, material science, and pharmaceuticals .
The synthesis of [2,3'-Bipyridine]-4-methanamine can be achieved through several methods:
The choice of synthetic route may depend on factors such as desired yield, purity, and scalability. The reactions typically require careful control of temperature and reaction time to optimize product formation.
The structure of [2,3'-Bipyridine]-4-methanamine features two fused pyridine rings with a methanamine substituent at the 4-position. The canonical SMILES representation is C1=CN=CC=C1C2=NC=CC(=C2)CN
, indicating the connectivity and arrangement of atoms within the molecule.
[2,3'-Bipyridine]-4-methanamine participates in various chemical reactions due to its functional groups:
The reactivity of [2,3'-Bipyridine]-4-methanamine is influenced by the electronic properties of the nitrogen atoms and their positioning within the bipyridine structure. This allows for selective reactions based on the desired outcome.
The mechanism by which [2,3'-Bipyridine]-4-methanamine exerts its effects primarily involves its ability to coordinate with metal ions. This coordination alters the reactivity and stability of metal complexes formed, which can influence their catalytic and biological activities. The specific pathways and molecular targets depend on the nature of the metal complex formed and its intended application.
Physical property data may vary based on purity and specific synthesis methods used; thus, analytical techniques such as NMR spectroscopy or mass spectrometry are often employed for characterization.
[2,3'-Bipyridine]-4-methanamine has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3